molecular formula C10H7BrN2 B13938331 6'-Bromo-2,3'-bipyridine CAS No. 342618-54-6

6'-Bromo-2,3'-bipyridine

Cat. No.: B13938331
CAS No.: 342618-54-6
M. Wt: 235.08 g/mol
InChI Key: MYKJUTJKRCFNNV-UHFFFAOYSA-N
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Description

6’-Bromo-2,3’-bipyridine is an organic compound with the molecular formula C10H7BrN2 It is a derivative of bipyridine, where a bromine atom is substituted at the 6’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Bromo-2,3’-bipyridine typically involves the bromination of 2,3’-bipyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of 6’-Bromo-2,3’-bipyridine may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

6’-Bromo-2,3’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with phenylboronic acid would yield 6’-phenyl-2,3’-bipyridine .

Mechanism of Action

The mechanism of action of 6’-Bromo-2,3’-bipyridine in coordination chemistry involves its ability to coordinate with metal centers through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, making it more reactive or stabilizing certain oxidation states . The specific pathways and molecular targets depend on the metal and the overall structure of the complex formed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-Bromo-2,3’-bipyridine is unique due to its specific substitution pattern, which can influence its reactivity and the types of complexes it forms. This makes it particularly useful in certain catalytic applications and materials science .

Properties

CAS No.

342618-54-6

Molecular Formula

C10H7BrN2

Molecular Weight

235.08 g/mol

IUPAC Name

2-bromo-5-pyridin-2-ylpyridine

InChI

InChI=1S/C10H7BrN2/c11-10-5-4-8(7-13-10)9-3-1-2-6-12-9/h1-7H

InChI Key

MYKJUTJKRCFNNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CN=C(C=C2)Br

Origin of Product

United States

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